3-(2-Chloropyridin-4-yl)-2-methylimidazo[1,2-a]pyridine
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Overview
Description
3-(2-Chloropyridin-4-yl)-2-methylimidazo[1,2-a]pyridine is a heterocyclic compound that contains both pyridine and imidazo[1,2-a]pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloropyridin-4-yl)-2-methylimidazo[1,2-a]pyridine typically involves the reaction of 2-chloropyridine with 2-methylimidazo[1,2-a]pyridine under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high efficiency . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloropyridin-4-yl)-2-methylimidazo[1,2-a]pyridine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloropyridine moiety, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyridine N-oxide derivative, while reduction may produce a dechlorinated imidazo[1,2-a]pyridine derivative.
Scientific Research Applications
3-(2-Chloropyridin-4-yl)-2-methylimidazo[1,2-a]pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-(2-Chloropyridin-4-yl)-2-methylimidazo[1,2-a]pyridine exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological activities. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Chloropyridin-2-yl-1H-pyrazole: Another heterocyclic compound with similar structural features.
2-Chloro-4-acetylpyridine: Shares the chloropyridine moiety and exhibits similar reactivity.
3-Bromoimidazo[1,2-a]pyridine: Contains the imidazo[1,2-a]pyridine scaffold and undergoes similar chemical reactions.
Uniqueness
3-(2-Chloropyridin-4-yl)-2-methylimidazo[1,2-a]pyridine is unique due to its combination of the chloropyridine and imidazo[1,2-a]pyridine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H10ClN3 |
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Molecular Weight |
243.69 g/mol |
IUPAC Name |
3-(2-chloropyridin-4-yl)-2-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H10ClN3/c1-9-13(10-5-6-15-11(14)8-10)17-7-3-2-4-12(17)16-9/h2-8H,1H3 |
InChI Key |
BVKVSLANKQFDKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C3=CC(=NC=C3)Cl |
Origin of Product |
United States |
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